molecular formula C21H17BrN2 B14634012 5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 55042-83-6

5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14634012
CAS No.: 55042-83-6
M. Wt: 377.3 g/mol
InChI Key: NEZMKSTYACLYKL-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromophenyl group at the 5-position and two phenyl groups at the 1 and 3 positions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method is the reaction of 2-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with chalcone under acidic or basic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: In biological studies, it serves as a model compound for studying the interactions of pyrazole derivatives with biological targets.

Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Industry: The compound finds applications in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyrazole ring facilitates its interaction with active sites. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the bromophenyl group, resulting in different reactivity and biological activity.

    5-Phenyl-1,3-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but without the bromine atom, affecting its chemical properties.

Uniqueness: The presence of the bromophenyl group at the 5-position distinguishes 5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole from other pyrazole derivatives. This unique feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

55042-83-6

Molecular Formula

C21H17BrN2

Molecular Weight

377.3 g/mol

IUPAC Name

3-(2-bromophenyl)-2,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H17BrN2/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-14,21H,15H2

InChI Key

NEZMKSTYACLYKL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4Br

Origin of Product

United States

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